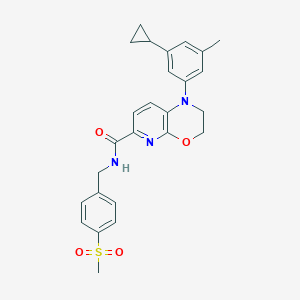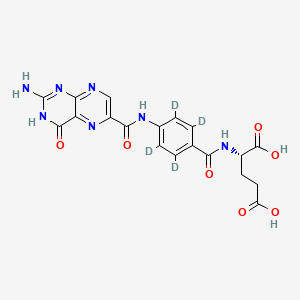
9-Oxofolic acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Oxofolic acid-d4 is a deuterium-labeled derivative of 9-oxofolic acid. It is a compound that functions as a key intermediate in the biosynthesis of tetrahydrofolate, a crucial coenzyme involved in one-carbon transfer reactions. This compound is primarily used in scientific research for its role in the synthesis of folate derivatives, which are essential for the production of nucleotides and amino acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxofolic acid-d4 involves the incorporation of deuterium atoms into the molecular structure of 9-oxofolic acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to maintain the integrity of the deuterium-labeled compound. The final product is then purified using techniques such as chromatography to achieve the desired level of purity .
化学反応の分析
Types of Reactions
9-Oxofolic acid-d4 undergoes various chemical reactions, including:
Reduction: It can be reduced to form tetrahydrofolate, which acts as a coenzyme in one-carbon transfer reactions.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation conditions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include tetrahydrofolate and its derivatives, which are essential for various cellular processes, including DNA and RNA synthesis .
科学的研究の応用
9-Oxofolic acid-d4 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 9-oxofolic acid-d4 involves its reduction to form tetrahydrofolate. Tetrahydrofolate then acts as a coenzyme in the transfer of one-carbon units, which are essential for the synthesis of DNA, RNA, and other important cellular components. The molecular targets include enzymes involved in the folate biosynthetic pathway, such as dihydrofolate reductase .
類似化合物との比較
Similar Compounds
9-Oxofolic acid: The non-deuterated form of 9-oxofolic acid-d4, which also functions as a key intermediate in the biosynthesis of tetrahydrofolate.
Tetrahydrofolate: The reduced form of folic acid, which acts as a coenzyme in one-carbon transfer reactions.
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, preventing the formation of tetrahydrofolate.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which allows for the study of metabolic pathways and reaction mechanisms with greater precision. The incorporation of deuterium atoms provides insights into the kinetic isotope effects and helps in tracing the metabolic fate of the compound .
特性
分子式 |
C19H17N7O7 |
|---|---|
分子量 |
459.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridine-6-carbonyl)amino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H17N7O7/c20-19-25-14-13(17(31)26-19)23-11(7-21-14)16(30)22-9-3-1-8(2-4-9)15(29)24-10(18(32)33)5-6-12(27)28/h1-4,7,10H,5-6H2,(H,22,30)(H,24,29)(H,27,28)(H,32,33)(H3,20,21,25,26,31)/t10-/m0/s1/i1D,2D,3D,4D |
InChIキー |
HOYWIHISJSBZLW-JHHKPOHYSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H] |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)

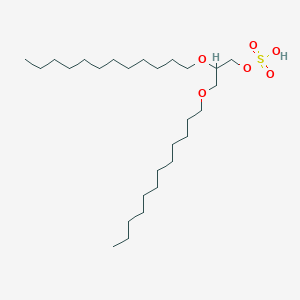
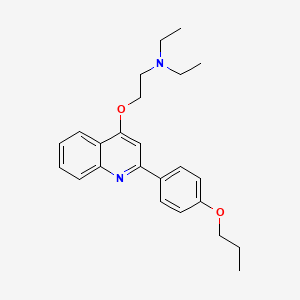

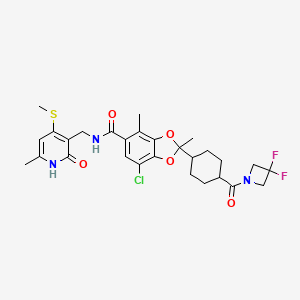
![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
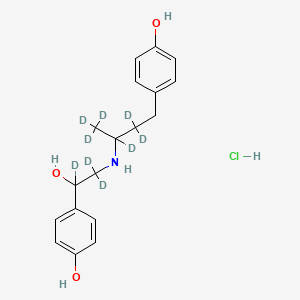
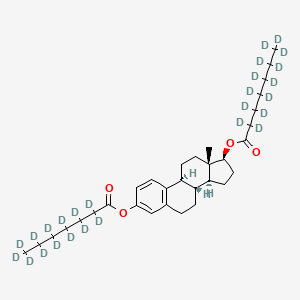
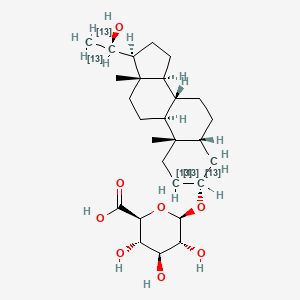
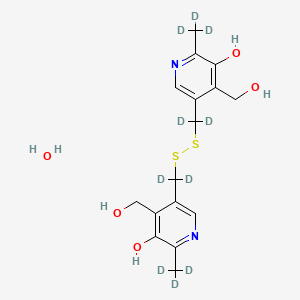
![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
